Meclizine hydrochloride (500 MG)

Description

Chemical Characterization of Meclizine Hydrochloride

Molecular Structure and Crystallographic Properties

Three-Dimensional Crystal Structure Analysis via MicroED

The crystal structure of meclizine dihydrochloride was resolved using microcrystal electron diffraction (MicroED) , a technique capable of analyzing nanoscale crystals. The unit cell contains two racemic enantiomers (R and S) arranged in repetitive double layers stabilized by intermolecular interactions. The lattice features:

- Strong N–H⋯Cl⁻ hydrogen bonds between the protonated piperazine nitrogen and chloride ions.

- Weak C–H⋯Cl⁻ interactions and π-stacking between aromatic rings, contributing to structural cohesion.

Molecular docking simulations revealed conserved binding sites between meclizine and the histamine H1 receptor, aligning with second-generation antihistamines like levocetirizine. This structural insight facilitates targeted drug design by highlighting critical binding residues.

Hydrogen Bonding Networks in the Solid-State Configuration

The solid-state configuration is dominated by a hierarchy of interactions:

- Primary interactions : N–H⋯Cl⁻ bonds (2.5–3.0 Å) anchor the ionic components.

- Secondary interactions : C–H⋯Cl⁻ (3.2–3.5 Å) and π-stacking (3.8 Å interplanar distance) stabilize the hydrophobic regions.

These networks explain the compound’s stability under ambient conditions and its resistance to polymorphic transitions.

Physicochemical Profile

Solubility Characteristics in Aqueous Media

Meclizine hydrochloride exhibits pH-dependent solubility , with significant limitations in neutral or alkaline environments:

| Solvent/Medium | Solubility (mg/mL) | pH | Source |

|---|---|---|---|

| Water | 0.261 | 7.0 | |

| 0.1 N HCl | 5.12 | 1.2 | |

| Ethanol | 0.11 | – | |

| 2-HP-β-CD complex | 12.8 | 7.0 |

Cyclodextrin complexation, particularly with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), enhances solubility by forming 1:1 inclusion complexes (K = 453.54 M⁻¹). Tablet formulations using HP-β-CD achieve 96% dissolution within 30 minutes , outperforming conventional tablets (54%).

Thermal Stability and Degradation Pathways

Stability studies under ICH guidelines identified degradation pathways under stress conditions:

Differential scanning calorimetry (DSC) confirmed thermal stability up to 180°C , with a sharp endothermic peak at 224°C corresponding to melting. FTIR spectra revealed no drug-excipient interactions in optimized formulations, ensuring long-term stability.

Properties

IUPAC Name |

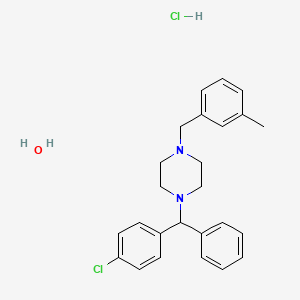

1-[(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine;hydrate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27ClN2.ClH.H2O/c1-20-6-5-7-21(18-20)19-27-14-16-28(17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23;;/h2-13,18,25H,14-17,19H2,1H3;1H;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAAVORPTHSKWGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31884-77-2 | |

| Record name | Meclizine dihydrochloride monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31884-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Two-Step Alkylation Process

The primary synthesis route involves sequential alkylation reactions:

-

Intermediate III Synthesis :

-

Final Product Formation :

Key Advantages :

-

Eliminates double-substituted impurities through controlled stoichiometry

-

Reduced environmental impact via ethanol-water recrystallization

Solid Dispersion Systems for Enhanced Solubility

Mannitol-Based Fusion Method

Formulation SD5 (1:5 Drug:Mannitol) :

| Parameter | Value |

|---|---|

| Drug Release (60 min) | 53.28% ± 1.2 |

| Practical Yield | 89.4% |

| DSC Analysis | Complete amorphous transition at 182°C |

Mechanism : Hydrogen bonding between meclizine’s tertiary amine and mannitol’s hydroxyl groups disrupts crystallinity.

Cyclodextrin Inclusion Complexes

HP-β-CD Kneading Technique

Optimized Parameters :

-

Molar ratio: 1:1 (Drug:HP-β-CD)

-

Trituration time: 4 hr

-

Dissolution (10 min): 79% vs. 12.8% for pure drug

Characterization :

-

FTIR: Shift in N-H stretch from 3310 cm⁻¹ → 3285 cm⁻¹

Sustained-Release Matrix Tablets

Factorial Design Optimization

32 Full Factorial Design (HPMC K4M:X1, Carbopol 934:X2) :

| Formulation | X1 (mg) | X2 (mg) | Q8h (%) | Swelling Index |

|---|---|---|---|---|

| F7 | 60 | 30 | 98.2 | 182% ± 4.3 |

Critical Factors :

-

HPMC concentration (p < 0.01) dominates release kinetics

-

Carbopol enhances matrix integrity (friability <0.8%)

Orodispersible Dosage Forms

Sublimation Technology

Formula F9 Composition :

-

Camphor (15% w/w) as sublimating agent

-

Crospovidone (8%) as superdisintegrant

Performance Metrics :

| Test | Result |

|---|---|

| Disintegration Time | 47 ± 2 sec |

| Q30 (Drug Release) | 98.61% ± 0.25 |

| Wetting Time | 29 ± 3 sec |

Extended-Release Pellets

Eudragit-Coated Multiparticulates

QbD-Optimized Parameters :

-

Coating Level: 6% Eudragit RL100

-

Plasticizer: 20% Triethyl citrate

-

Release Profile: 85% at 12 hr (pH 6.8)

Pharmacokinetic Data :

| Parameter | IR Pellets | ER Pellets |

|---|---|---|

| Tmax (hr) | 3.03 | 5.12 |

| Cmax (ng/ml) | 98.05 | 84.05 |

| AUC0-∞ (ng·hr/ml) | 1123.4 | 1134.7 |

Analytical Characterization

HPLC-Fluorescence Method Validation

Chromatographic Conditions :

-

Column: C18 (250 × 4.6 mm, 5 µm)

-

Mobile Phase: Methanol:Water (65:35, pH 3)

-

LLOQ: 1 ng/ml

Linearity : 10–200 ng/ml (R² = 0.9993)

Scientific Research Applications

FDA-Approved Indications

Meclizine is recognized for its effectiveness in treating:

- Motion Sickness : It alleviates symptoms such as dizziness, nausea, and vomiting associated with motion sickness. The recommended dosage is typically 25 to 50 mg taken one hour before travel .

- Vertigo : It is also utilized for managing vertigo stemming from vestibular disorders, including Meniere's disease. Dosages for vertigo can range from 25 to 100 mg daily, depending on the patient's response .

Off-Label Uses

In addition to its approved uses, meclizine has several off-label applications:

- Benign Paroxysmal Positional Vertigo (BPPV) : Meclizine is often prescribed for BPPV despite not being specifically approved for this condition .

- Vestibular Migraine : It can be used to manage acute vestibular migraine attacks, providing relief from nausea and dizziness .

- Achondroplasia : Recent studies indicate that meclizine may inhibit FGFR3 signaling, promoting bone growth in animal models of achondroplasia. A phase 1b clinical trial demonstrated its safety and pharmacokinetics in children with this condition, suggesting potential for future therapeutic use .

Pharmacokinetics

The pharmacokinetic profile of meclizine includes:

Mechanism of Action

Meclizine hydrochloride exerts its effects by blocking histamine H1 receptors, thereby inhibiting the action of histamine. This reduces the symptoms of nausea, vomiting, and dizziness. The compound also exhibits anticholinergic properties, which contribute to its antiemetic and antivertigo effects. The molecular targets include histamine receptors and central cholinergic pathways .

Comparison with Similar Compounds

Formulation and Dissolution Efficiency

Meclizine’s solid dispersion formulations (e.g., PEG 6000) exhibit a 3-fold increase in dissolution efficiency compared to conventional tablets, enabling rapid onset—a critical advantage in acute vertigo management .

Analytical Method Complexity

Meclizine’s quantification is simpler in single-component formulations but requires advanced techniques (e.g., simultaneous equation methods) in combinations like Meclizine-Pyridoxine .

Dosage Form Innovations

Biological Activity

Meclizine hydrochloride is a first-generation antihistamine primarily used for the treatment of motion sickness and vertigo. Its biological activity stems from its role as a histamine H1 receptor antagonist, which influences various physiological processes. This article delves into the pharmacodynamics, pharmacokinetics, clinical applications, and emerging research surrounding meclizine hydrochloride.

Meclizine exerts its effects by blocking H1 histamine receptors in the central nervous system, particularly in the vestibular system and the chemoreceptor trigger zone (CTZ) of the medulla. This action inhibits the neurotransmission pathways that mediate nausea and vertigo, thereby reducing symptoms associated with motion sickness and vestibular disorders .

Key Mechanisms:

- Histamine H1 Antagonism: Reduces signaling through histaminergic pathways.

- Anticholinergic Effects: Contributes to its antiemetic properties.

- Inhibition of FGFR3 Signaling: Recent studies have indicated meclizine's potential in promoting bone growth by inhibiting fibroblast growth factor receptor 3 (FGFR3), particularly in conditions like achondroplasia .

Pharmacokinetics

Understanding the pharmacokinetic profile of meclizine is crucial for optimizing its therapeutic use.

Meclizine's bioavailability can be influenced by food intake, with higher plasma concentrations observed when taken with food .

Clinical Applications

Meclizine is widely used for:

- Motion Sickness: Effective in preventing and treating nausea and vomiting associated with motion sickness.

- Vertigo: Demonstrated efficacy in reducing the severity and frequency of vertigo episodes in patients with vestibular disorders .

- Achondroplasia: Emerging research suggests potential benefits in promoting bone growth through FGFR3 inhibition, although further studies are required to establish its safety and efficacy for this indication .

Case Studies and Clinical Trials

-

Efficacy in Vertigo:

A double-blind crossover study showed that meclizine significantly outperformed placebo in treating positional and continuous vertigo, alleviating associated symptoms such as nausea and postural instability . -

Safety Profile in Children:

A phase 1b clinical trial involving children with achondroplasia demonstrated that meclizine was well-tolerated at doses of 12.5 mg and 25 mg over 14 days, with mild adverse events reported . -

Pharmacokinetics in Special Populations:

Research indicated that children exhibited different pharmacokinetic parameters compared to adults, suggesting the need for tailored dosing strategies based on age and condition .

Adverse Effects

Meclizine is generally well-tolerated; however, potential side effects include:

- Drowsiness

- Dry mouth

- Fatigue

- Nausea

- Headaches

In cases of overdose, symptoms may include severe CNS depression and hypotension, necessitating supportive care measures .

Chemical Reactions Analysis

Acid-Base Reactions of Meclizine Hydrochloride

Meclizine hydrochloride exhibits pH-dependent reactivity due to its tertiary amine structure. In acidic environments, the compound undergoes protonation, while in basic conditions, deprotonation occurs. These reactions influence its stability and bioavailability:

-

Reaction in Acidic Conditions :

The primary amine group in the piperazine moiety (C₅H₁₀N₂) reacts with acids to form a protonated ammonium salt. This stabilizes the molecule in acidic media but may reduce its permeability across lipid membranes. -

Reaction in Basic Conditions :

Deprotonation of the hydrochloride salt generates the free base form (C₂₅H₃₀Cl₂N₂O), enhancing solubility in alkaline solutions. This property is critical for formulation stability and dissolution profiles.

Analytical methods like spectrophotometry and HPLC are employed to monitor these reactions quantitatively.

Solubility Enhancement via Inclusion Complexes

Meclizine hydrochloride’s solubility is improved through β-cyclodextrin (β-CD) inclusion complexes. Three methods are compared:

| Method | Procedure | Dissolution Rate | Key Observations |

|---|---|---|---|

| Physical Mixture | Blending Meclizine HCl and β-CD (1:1M ratio) | Moderate improvement | Partial complexation observed via DSC |

| Kneading Method | β-CD slurry + Meclizine HCl, air-dried | Significant enhancement | Complete disappearance of Meclizine HCl endothermic peak (DSC) |

| Co-Precipitation | Ethanol/water mixture, slow evaporation | Moderate improvement | Partial complexation detected via FTIR |

The kneading method demonstrates the most effective complexation, evidenced by the loss of Meclizine HCl’s meltings endotherm in DSC analysis .

Analytical Characterization of Reactions

Key techniques employed to study Meclizine hydrochloride’s reactivity include:

These methods ensure rigorous quality control and reaction monitoring .

Q & A

What chromatographic methods are recommended by pharmacopeial standards for impurity profiling in meclizine hydrochloride?

Basic Research Question

The United States Pharmacopeia (USP) specifies a reversed-phase HPLC method for impurity analysis. Key parameters include:

-

Mobile Phase : Buffer pH 7.5 and acetonitrile (gradient elution).

-

Standard Solution : 0.025 mg/mL meclizine hydrochloride in mobile phase, stable for 72 hours at controlled room temperature .

-

Test Solution : Eluted for ≥3x the retention time of meclizine hydrochloride to capture late-eluting impurities.

-

Calculations : Impurity levels are quantified using the formula:

\text{% Impurity} = 100 \times \left(\frac{0.001 \times C_S}{C_U}\right) \times \left(\frac{r_U}{r_S}\right)where and are standard/test solution concentrations, and are peak response ratios. A relative response factor (RRF) of 0.72 applies to 4-chlorobenzophenone, while others use RRF=1.0. Total impurities must not exceed 1.0%, with no single impurity >0.5% .

How can experimental design (DoE) optimize controlled-release formulations of meclizine hydrochloride?

Advanced Research Question

Central Composite Design (CCD) is effective for formulation optimization. For example, in buccal bilayer tablets:

- Factors : HPMC and Carbopol concentrations are varied to assess mucoadhesion strength and drug release kinetics .

- Responses : Include swelling index, bioadhesion force, and cumulative drug release over 8 hours.

- Outcome : A study achieved 92% release at 8 hours with 2.5% HPMC and 1.5% Carbopol, demonstrating sustained release and mucosal adherence . Similar approaches apply to bilayer tablets targeting dual-release profiles .

What novel analytical techniques address trace metal quantification in meclizine hydrochloride?

Advanced Research Question

Atomic Absorption Spectrometry (AAS) was developed to detect nickel in meclizine hydrochloride, addressing a gap in existing methods (e.g., HPLC, LC-MS). Key steps:

- Sample Preparation : Acid digestion followed by filtration.

- Validation : Linearity (0.1–5 ppm), LOD (0.03 ppm), LOQ (0.1 ppm), and recovery (98–102%) per ICH Q2(R1) .

- Advantage : Cost-effective vs. ICP-OES/MS, with specificity for heavy metal contaminants in APIs .

What pharmacopeial specifications govern related compound analysis in meclizine hydrochloride?

Basic Research Question

USP mandates:

- Sensitivity Solution : 2.5 µg/mL meclizine hydrochloride to validate detection limits.

- Acceptance Criteria : No single impurity >0.5%, total impurities ≤1.0%.

- Chromatographic Purity : Peak asymmetry ≤2.0, tailing factor ≤1.5, and column efficiency ≥2000 theoretical plates .

- Stability-Indicating Properties : Method robustness is confirmed under stress conditions (heat, light, pH) .

How does meclizine hydrochloride modulate constitutive androstane receptor (CAR) activity, and what are the research implications?

Advanced Research Question

Meclizine acts as:

- Mouse CAR Agonist : Enhances receptor activity, potentially influencing xenobiotic metabolism.

- Human CAR Inverse Agonist : Suppresses basal activity, suggesting species-specific effects.

- Implications : Repurposing studies explore its role in chemotherapy-induced nausea (via histamine H1 antagonism) and hepatoprotection (via CAR modulation) . Dose-response studies in ischemia-reperfusion models show renal protection at 10–20 mg/kg, linked to anti-apoptotic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.